4-(Morpholinomethyl)benzophenone
Description
4-(Morpholinomethyl)benzophenone is a benzophenone derivative featuring a morpholine moiety attached via a methylene (-CH$_2$-) group to the benzene ring. Benzophenones are characterized by a carbonyl group bridging two aromatic rings, and their biological and chemical properties are heavily influenced by substituents . The morpholinomethyl group introduces nitrogen and oxygen heteroatoms, enhancing solubility and enabling interactions in pharmaceutical or material science applications. This compound is structurally related to photoinitiators, chemotherapeutic agents, and intermediates in organic synthesis .
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXSAVQMSZYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642614 | |
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
789427-08-3 | |
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinomethyl)benzophenone typically involves the reaction of benzophenone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzophenone reacts with formaldehyde and morpholine under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Morpholinomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzophenone derivatives or carboxylic acids.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Morpholinomethyl)benzophenone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)benzophenone involves its interaction with molecular targets through its functional groups. The morpholine ring can engage in hydrogen bonding and other interactions with biological molecules, while the benzophenone moiety can participate in photochemical reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs with Morpholinomethyl Substituents
Several benzophenone derivatives share the morpholinomethyl group but differ in substitution patterns:
Key Observations :
Substituent Effects on Physicochemical Properties
Substituents significantly alter melting points, solubility, and reactivity:
Biological Activity
4-(Morpholinomethyl)benzophenone is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 293.34 g/mol. The compound features a benzophenone core with a morpholinomethyl substituent, which enhances its solubility and bioavailability in biological systems.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The morpholinomethyl group facilitates cellular penetration, allowing the compound to exert its effects intracellularly.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and potentially lead to therapeutic outcomes in various diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
Antimicrobial Properties
Research has demonstrated that derivatives of benzophenone, including this compound, possess notable antibacterial and antifungal activities. A study evaluated its efficacy against various clinical strains using the disk diffusion method and microbroth dilution techniques:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
| Candida albicans | 16 µg/mL | Strong |
These results suggest that while the compound shows promise against certain pathogens, its effectiveness varies significantly across different species.
Case Studies
- Anticancer Activity : In vitro studies have indicated that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways through enzyme inhibition .
- Inflammatory Response Modulation : Another area of research has focused on the compound's ability to modulate inflammatory responses, indicating potential applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-4'-morpholinomethyl benzophenone | Exhibits enhanced antibacterial activity | |
| 2-Carboethoxy-4'-morpholinomethyl benzophenone | Shows potential as an anticancer agent | |
| 2,4-Dichloro-4'-morpholinomethyl benzophenone | Notable UV filtering properties |
This table highlights how variations in substituents can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
